20(S)-Ginsenoside Rg3
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Overview
Description
The compound “20(S)-Ginsenoside Rg3” is a complex organic molecule with multiple hydroxyl groups and a steroid-like structure. This compound is likely to have significant biological activity due to its intricate structure and functional groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of such a complex molecule typically involves multiple steps, including:
Protection and Deprotection: Protecting groups are used to mask reactive hydroxyl groups during intermediate steps.
Glycosylation: Formation of glycosidic bonds between sugar moieties.
Oxidation and Reduction: Specific functional groups are oxidized or reduced to achieve the desired structure.
Cyclization: Formation of cyclic structures, often using intramolecular reactions.
Industrial Production Methods
Industrial production of such compounds may involve:
Fermentation: Using microorganisms to produce complex molecules.
Chemical Synthesis: Large-scale chemical synthesis using optimized reaction conditions.
Biocatalysis: Enzymes are used to catalyze specific reactions, increasing yield and specificity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation to form ketones or aldehydes.
Reduction: Reduction reactions can convert ketones or aldehydes back to alcohols.
Substitution: Hydroxyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for glycosylation reactions.
Major Products
The major products depend on the specific reactions but may include various oxidized or reduced forms of the original compound, as well as substituted derivatives.
Scientific Research Applications
Chemistry
Synthesis of Complex Molecules: Used as a building block for synthesizing other complex organic molecules.
Study of Reaction Mechanisms: Understanding how different functional groups interact during chemical reactions.
Biology
Enzyme Inhibition: Potential inhibitor of specific enzymes due to its complex structure.
Cell Signaling: May play a role in cell signaling pathways.
Medicine
Drug Development: Potential lead compound for developing new pharmaceuticals.
Therapeutic Applications: Possible use in treating diseases due to its biological activity.
Industry
Biotechnology: Used in the production of bioactive compounds.
Agriculture: Potential use as a biopesticide or growth regulator.
Mechanism of Action
The compound likely exerts its effects through:
Molecular Targets: Binding to specific proteins or enzymes.
Pathways Involved: Modulating signaling pathways or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
Steroids: Similar in structure due to the cyclopenta[a]phenanthrene core.
Glycosides: Similar due to the presence of glycosidic bonds.
Uniqueness
Structural Complexity: The combination of steroid-like structure and multiple hydroxyl groups makes it unique.
Biological Activity: Potential for diverse biological activities due to its complex structure.
Properties
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-2-[[(3S,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-17-(2-hydroxy-6-methylhept-5-en-2-yl)-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C42H72O13/c1-21(2)10-9-14-42(8,51)22-11-16-41(7)29(22)23(45)18-27-39(5)15-13-28(38(3,4)26(39)12-17-40(27,41)6)54-37-35(33(49)31(47)25(20-44)53-37)55-36-34(50)32(48)30(46)24(19-43)52-36/h10,22-37,43-51H,9,11-20H2,1-8H3/t22-,23+,24+,25+,26?,27+,28-,29-,30+,31+,32-,33-,34+,35+,36-,37-,39-,40+,41+,42?/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWXIFXNRCLMQCD-HCJUZYDBSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCCC(C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CCC4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O)C)C)O)C)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C42H72O13 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
785.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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